

# Application Notes and Protocols: Sulfo-Cyanine7 Carboxylic Acid for Fluorescence Microscopy

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## Compound of Interest

Compound Name: *Sulfo-Cyanine7 carboxylic acid*

Cat. No.: *B611068*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid and its derivatives for fluorescence microscopy. This document includes detailed protocols for key applications, a summary of its photophysical properties, and visual workflows to guide experimental design and execution.

## Introduction to Sulfo-Cyanine7

Sulfo-Cyanine7 is a water-soluble, near-infrared (NIR) fluorescent dye highly valued in biological and biomedical research.<sup>[1]</sup> Its excitation and emission spectra fall within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly minimized.<sup>[2]</sup> This characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores emitting in the visible spectrum, making it an exceptional tool for in vivo imaging.<sup>[1][2]</sup>

Key advantages of Sulfo-Cy7 dyes include:

- **High Water Solubility:** The presence of sulfonate groups enhances its solubility in aqueous buffers, which is critical for labeling sensitive proteins that may be denatured by organic co-solvents.<sup>[1][3]</sup>

- **Bright NIR Fluorescence:** It exhibits a high molar extinction coefficient and a strong quantum yield, resulting in bright and easily detectable fluorescent signals.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Photostability:** Sulfo-Cy7 demonstrates high photostability, making it suitable for long-term imaging studies.[\[1\]](#)
- **Versatility:** It can be used to label a variety of biomolecules, including antibodies, peptides, and nucleic acids, for applications ranging from high-resolution microscopy to whole-body animal imaging.[\[1\]](#)[\[7\]](#)

## Properties of Sulfo-Cyanine7

The photophysical and chemical properties of Sulfo-Cyanine7 are summarized below. These values are essential for selecting appropriate filter sets and for quantitative analysis.

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~750 nm	<a href="#">[4]</a> <a href="#">[8]</a>
Emission Maximum ( $\lambda_{em}$ )	~773 nm	<a href="#">[4]</a> <a href="#">[8]</a>
Molar Extinction Coeff. ( $\epsilon$ )	~240,600 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	<a href="#">[4]</a> <a href="#">[8]</a>
Fluorescence Quantum Yield ( $\Phi$ )	~0.24	<a href="#">[4]</a> <a href="#">[8]</a>
Stokes Shift	~23 nm	<a href="#">[1]</a>
Molecular Weight	746.97 g/mol (Potassium Salt)	<a href="#">[4]</a> <a href="#">[6]</a>
Solubility	Soluble in water, DMF, DMSO. <a href="#">[4]</a>	<a href="#">[4]</a> <a href="#">[9]</a>
Storage Conditions	Store at -20°C in the dark, desiccated. Can be shipped at ambient temperature.	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[10]</a>

## Key Applications

Sulfo-Cyanine7's unique properties make it suitable for a wide range of applications in research and drug development:

- **In Vivo Imaging:** Its NIR emission profile is ideal for deep-tissue imaging in small animals with minimal background autofluorescence, enabling studies on tumor targeting, biodistribution of therapeutics, and sentinel lymph node mapping.[\[1\]](#)[\[2\]](#)
- **Fluorescence Microscopy:** Enables high-resolution, high-contrast imaging of labeled cells and tissues.[\[1\]](#)
- **Flow Cytometry:** The distinct signal in the NIR channel allows for precise cell sorting and analysis with minimal spectral overlap with other common fluorophores.[\[1\]](#)[\[7\]](#)
- **Bioconjugation:** The carboxylic acid group can be activated (or a pre-activated NHS ester can be used) to efficiently label primary amines on proteins, antibodies, and other biomolecules for use as targeted molecular probes.[\[1\]](#)[\[11\]](#)

## Experimental Protocols

### Protocol 1: Handling and Storage of Sulfo-Cyanine7 Dyes

Proper handling and storage are crucial to maintain the stability and reactivity of the dye.

- **Storage:** Upon receipt, store the lyophilized dye at -20°C, protected from light and moisture.[\[4\]](#)
- **Stock Solution Preparation:** To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent moisture condensation. Dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mM.[\[11\]](#)
- **Stock Solution Storage:** Aliquot the stock solution into single-use vials and store at -20°C. DMSO solutions can be stored for 1-2 months.[\[11\]](#) Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and used immediately.[\[11\]](#)

### Protocol 2: Antibody Labeling with Sulfo-Cyanine7 NHS Ester

While the topic is **Sulfo-Cyanine7 carboxylic acid**, this form is non-reactive and requires activation for conjugation.[\[6\]](#)[\[12\]](#) A more direct and common approach is to use the amine-reactive Sulfo-Cyanine7 NHS ester.[\[9\]](#)[\[11\]](#) This protocol details the labeling of an antibody using the NHS ester derivative.

#### Materials:

- Antibody (1 mg) in amine-free buffer (e.g., PBS, pH 7.2-7.4).
- Sulfo-Cyanine7 NHS Ester.
- Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5.[\[11\]](#)
- Anhydrous DMSO.
- Purification Column (e.g., Sephadex G-25 spin column).[\[13\]](#)
- Spectrophotometer.

#### Procedure:

- Antibody Preparation: Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris must be avoided.[\[11\]](#)
- Dye Preparation: Prepare a 10 mM stock solution of Sulfo-Cyanine7 NHS ester in anhydrous DMSO immediately before use.[\[14\]](#)
- Conjugation Reaction:
  - Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution.
  - Mix gently and incubate for 1-2 hours at room temperature, protected from light.[\[11\]](#)
- Purification:
  - Separate the labeled antibody from the unreacted dye using a desalting spin column according to the manufacturer's instructions.[\[13\]](#)

- The first colored band to elute is the labeled antibody conjugate.[14]
- Characterization (Degree of Labeling - DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 750 nm (for Sulfo-Cy7).
  - Calculate the protein concentration:
    - Protein Conc. (M) =  $[A_{280} - (A_{750} \times CF_{280})] / \epsilon_{\text{protein}}$
    - Where  $CF_{280}$  is the correction factor for the dye's absorbance at 280 nm (0.04 for Sulfo-Cy7) and  $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the antibody (e.g., ~210,000  $M^{-1}cm^{-1}$  for IgG).[4][8]
  - Calculate the dye concentration:
    - Dye Conc. (M) =  $A_{750} / \epsilon_{\text{dye}}$
    - Where  $\epsilon_{\text{dye}}$  is 240,600  $M^{-1}cm^{-1}$ . [4][8]
  - Calculate the DOL:
    - $DOL = \text{Dye Conc.} / \text{Protein Conc.}$
  - An optimal DOL is typically between 2 and 5.

### Protocol 3: General Protocol for In Vivo Imaging

This protocol provides a general guideline for whole-body imaging in mice using a Sulfo-Cy7 labeled probe.

#### Materials:

- Sulfo-Cy7 labeled probe (e.g., antibody, peptide).
- Anesthetized mice.
- In vivo imaging system equipped with appropriate NIR filters.

- Sterile PBS.

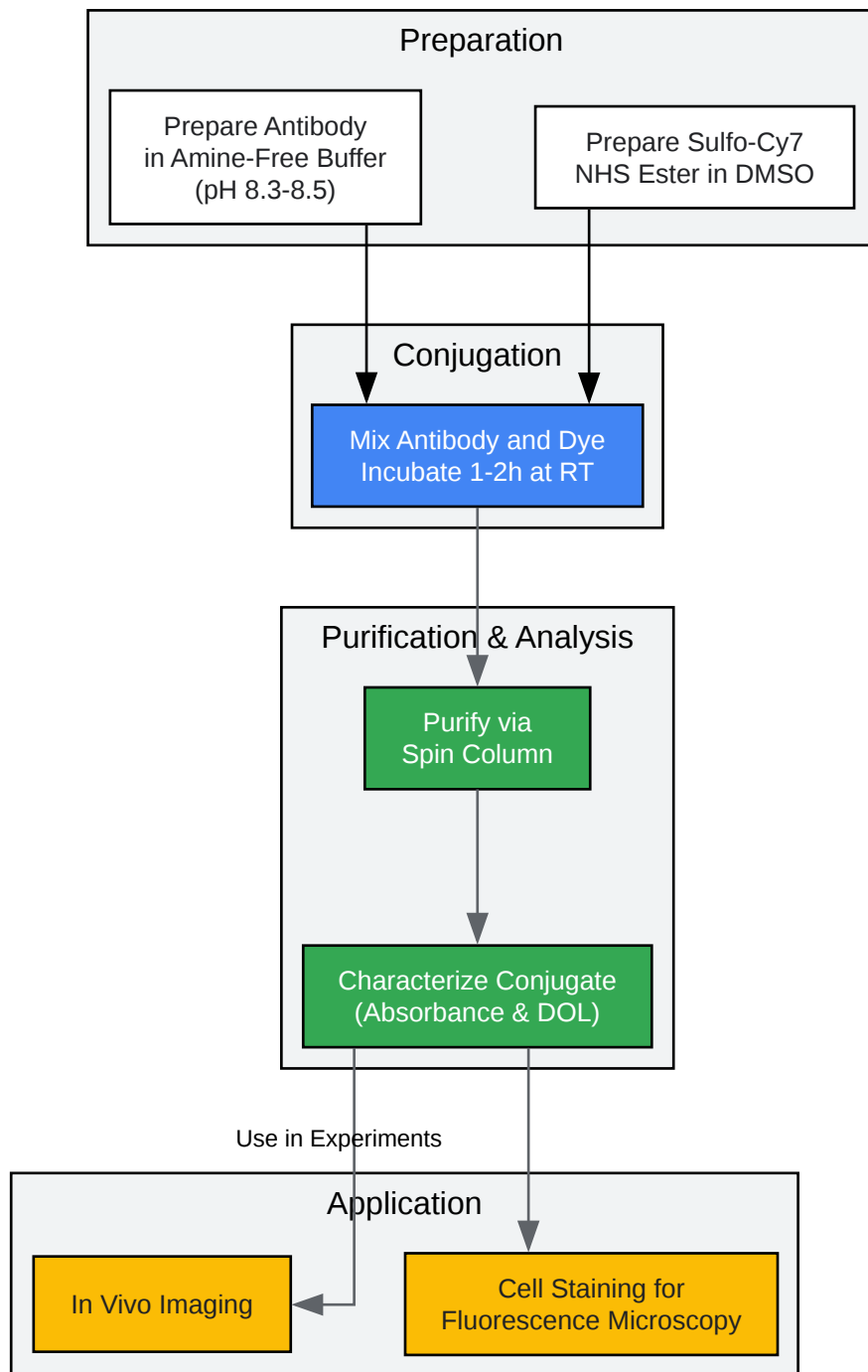
#### Procedure:

- Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation) to ensure immobilization during imaging.[\[15\]](#)
- Baseline Imaging: Acquire a pre-injection image of the mouse to determine the level of background autofluorescence.[\[2\]](#)
- Probe Administration: Dilute the Sulfo-Cy7 labeled probe in sterile PBS. Inject a defined dose (e.g., 1-2 nmol) intravenously via the tail vein.[\[2\]](#) The typical injection volume is 100-200  $\mu$ L.[\[2\]](#)[\[15\]](#)
- Image Acquisition:
  - Place the mouse in the imaging chamber.
  - Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[\[2\]](#)
  - Use appropriate filter sets for Sulfo-Cy7 (e.g., Excitation:  $\sim$ 750 nm, Emission:  $\sim$ 773 nm).[\[2\]](#)[\[16\]](#)
- Ex Vivo Organ Analysis (Optional):
  - At the final time point, euthanize the mouse and perfuse with saline to clear blood from the organs.[\[2\]](#)
  - Dissect the major organs of interest (e.g., tumor, liver, kidneys, spleen) and image them ex vivo to confirm probe accumulation and quantify the signal.[\[2\]](#)

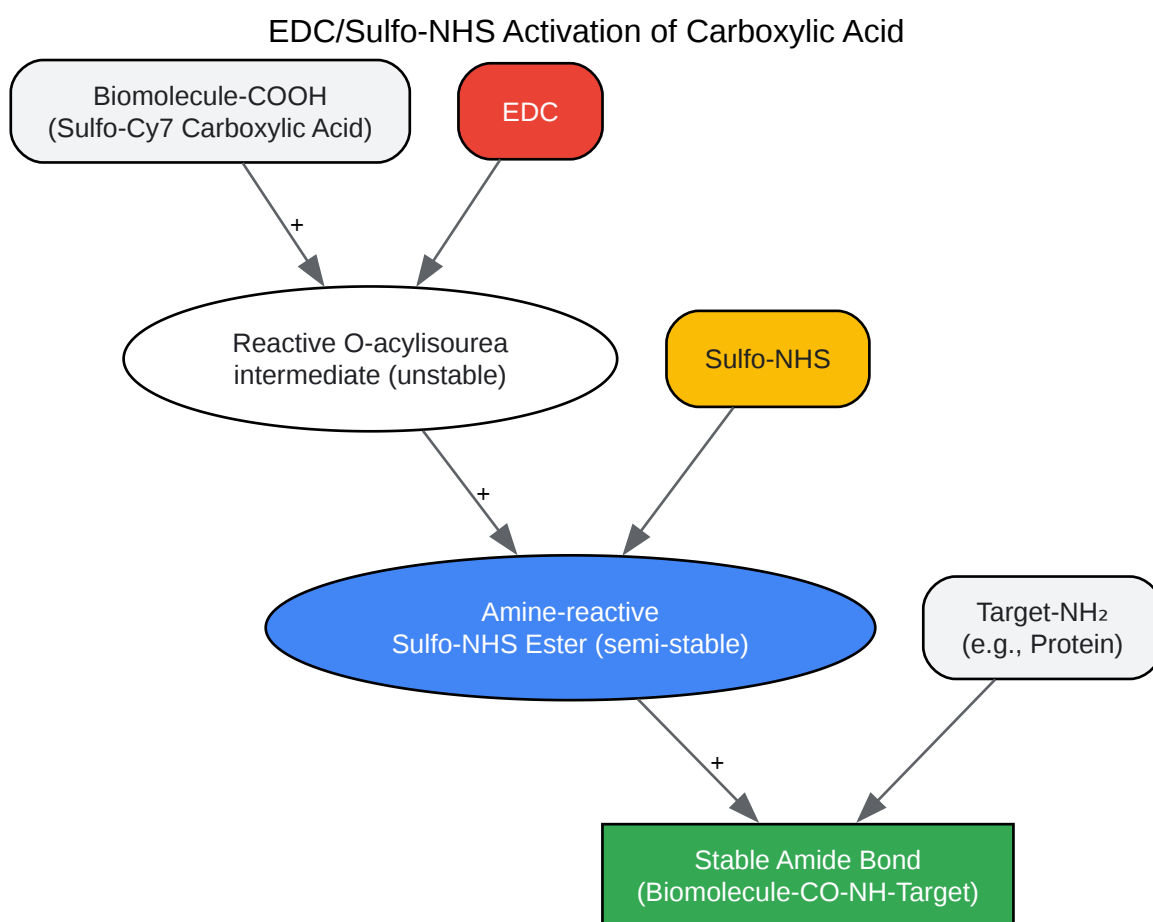
## Visualizations

Diagrams illustrating key workflows and chemical reactions are provided below.

## Workflow for Antibody Labeling and Imaging

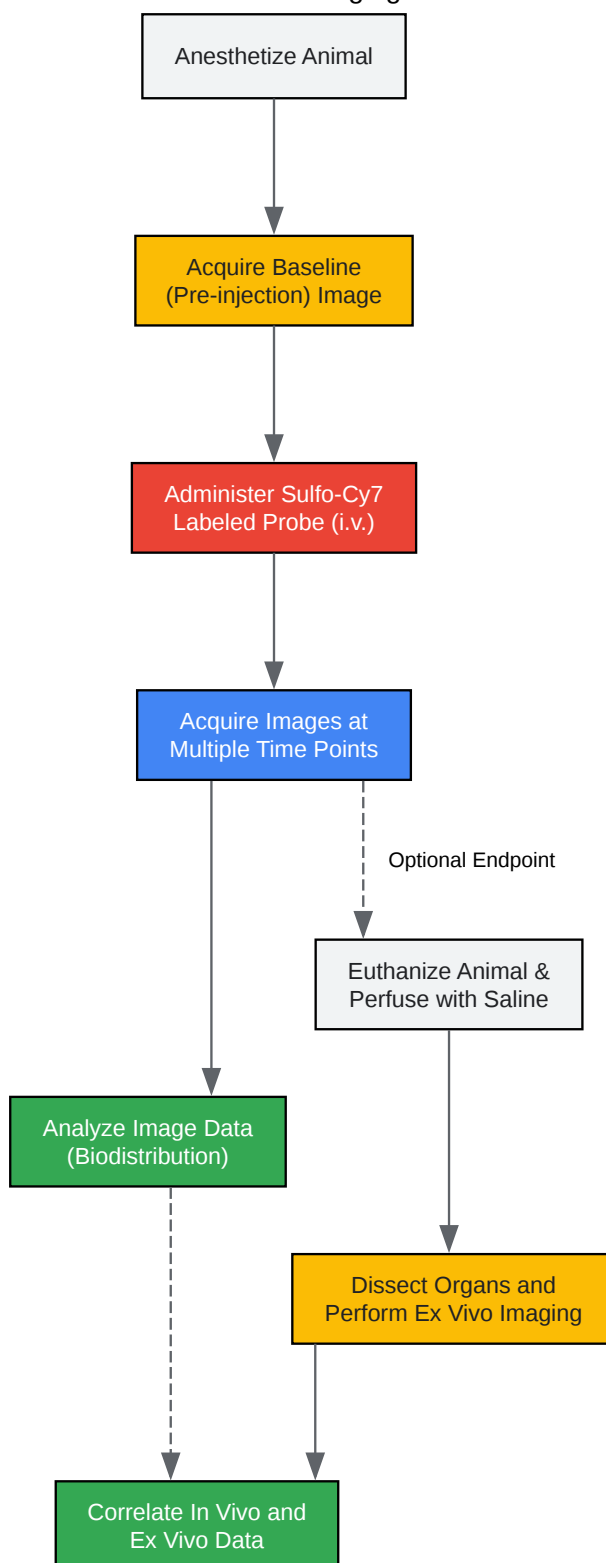
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Caption: Workflow for antibody labeling and subsequent imaging applications.





## General In Vivo Imaging Workflow

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